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Compound of Interest

Compound Name:
1-(2-bromophenyl)-1H-pyrrole-2,5-

dione

Cat. No.: B1332413 Get Quote

An In-depth Technical Guide to 1-(2-
bromophenyl)-1H-pyrrole-2,5-dione
This technical guide provides a comprehensive overview of the chemical structure, properties,

synthesis, and potential mechanism of action of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione.

The content is tailored for researchers, scientists, and professionals in the field of drug

development and medicinal chemistry.

Core Chemical Identity and Properties
1-(2-bromophenyl)-1H-pyrrole-2,5-dione, also known as N-(2-bromophenyl)maleimide, is an

N-substituted maleimide derivative. The structure consists of a central pyrrole-2,5-dione

(maleimide) ring attached to a 2-bromophenyl group at the nitrogen atom. Maleimides are a

class of compounds recognized for their reactivity and are widely utilized in bioconjugation and

as building blocks in synthetic chemistry.[1]

The quantitative properties of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione are summarized in

the table below. While specific experimental data for properties like melting point and solubility

are not widely published for this exact derivative, computed data and properties of the parent

compound, N-phenylmaleimide, are provided for reference.
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Property Value Source

IUPAC Name
1-(2-bromophenyl)pyrrole-2,5-

dione
[PubChem]

CAS Number 36817-47-7 [Sigma-Aldrich]

Molecular Formula C₁₀H₆BrNO₂ [Sigma-Aldrich]

Molecular Weight 252.06 g/mol [Sigma-Aldrich]

Physical Form Solid [Sigma-Aldrich]

SMILES String
O=C1N(C2=CC=CC=C2Br)C(

C=C1)=O
[Sigma-Aldrich]

InChI Key
ZTHZEDRPKCLGAR-

UHFFFAOYSA-N
[Sigma-Aldrich]

Storage Condition 2-8°C [ChemBK]

Melting Point
84 - 86 °C (for N-

phenylmaleimide)
[ChemicalBook]

Water Solubility
Slightly soluble (for N-

phenylmaleimide)
[ChemicalBook]

Potential Biological Activity and Mechanism of
Action
While specific biological targets for 1-(2-bromophenyl)-1H-pyrrole-2,5-dione have not been

extensively documented in publicly available literature, the core maleimide structure provides a

strong basis for a predictable mechanism of action. N-aryl maleimides are potent electrophiles

and act as Michael acceptors.[1][2]

The primary mechanism of action is the covalent modification of nucleophilic residues on

proteins, particularly the thiol group of cysteine.[3] This reaction, a Michael addition, proceeds

rapidly under physiological conditions (pH 6.5–7.5) and is highly chemoselective for thiols over

other nucleophilic groups like amines.[1][2] The reaction forms a stable thiosuccinimide bond,

effectively leading to irreversible inhibition or modification of the target protein.[2] This reactivity
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is the foundation for the widespread use of maleimides in creating antibody-drug conjugates

(ADCs) and other bioconjugates.[1]

Given this reactivity, 1-(2-bromophenyl)-1H-pyrrole-2,5-dione is a candidate for development

as an irreversible enzyme inhibitor, targeting proteins with reactive cysteine residues in their

active or allosteric sites. The broader class of pyrrole-containing compounds has been

investigated for a wide range of biological activities, including anticancer, antimicrobial, and

anti-inflammatory properties, suggesting diverse therapeutic potential.[4][5]
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Caption: General mechanism of action via Michael addition.

Experimental Protocols
Synthesis of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione
The synthesis of N-aryl maleimides is typically achieved through a two-step process involving

the reaction of the corresponding aniline with maleic anhydride, followed by cyclodehydration.

[3]
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Step 1: Synthesis of N-(2-bromophenyl)maleamic acid (Intermediate)

Reactant Preparation: In a round-bottom flask, dissolve maleic anhydride (1.0 equivalent) in

a suitable anhydrous solvent, such as diethyl ether or glacial acetic acid.

Addition of Aniline: While stirring the solution at room temperature, add 2-bromoaniline (1.0

equivalent) dropwise. The reaction is often exothermic.

Reaction: Continue stirring the mixture at room temperature for 2-4 hours. The intermediate,

N-(2-bromophenyl)maleamic acid, will typically precipitate out of the solution.

Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold

solvent (e.g., diethyl ether) to remove unreacted starting materials, and dry under vacuum.

Step 2: Cyclodehydration to 1-(2-bromophenyl)-1H-pyrrole-2,5-dione

Reaction Setup: Suspend the dried N-(2-bromophenyl)maleamic acid from Step 1 in acetic

anhydride (e.g., 3-5 mL per gram of amic acid). Add a catalytic amount of sodium acetate

(e.g., 0.1-0.2 equivalents).

Cyclization: Heat the mixture to reflux (approximately 100-120°C) with stirring for 2-3 hours.

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice-

cold water to precipitate the crude product and hydrolyze the excess acetic anhydride.

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid

thoroughly with water and then a cold, non-polar solvent like hexane. The crude product can

be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or

isopropanol) to yield the pure 1-(2-bromophenyl)-1H-pyrrole-2,5-dione.
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Step 1: Amic Acid Formation

Step 2: Cyclodehydration
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Caption: Two-step synthesis workflow for the target compound.

Characterization
The identity and purity of the synthesized 1-(2-bromophenyl)-1H-pyrrole-2,5-dione should be

confirmed using standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be

acquired to confirm the chemical structure. The proton spectrum is expected to show signals

for the vinyl protons of the maleimide ring and the aromatic protons of the bromophenyl

group.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or LC-MS can be

used to confirm the molecular weight and elemental composition of the compound.[6]

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for

the C=O groups (imide carbonyls) and C=C bond of the maleimide ring.

High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine

the purity of the final product.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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